N*1*-Methyl-N*1*-pyrazin-2-ylmethyl-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13417725
Molecular Formula: C8H14N4
Molecular Weight: 166.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14N4 |
|---|---|
| Molecular Weight | 166.22 g/mol |
| IUPAC Name | N'-methyl-N'-(pyrazin-2-ylmethyl)ethane-1,2-diamine |
| Standard InChI | InChI=1S/C8H14N4/c1-12(5-2-9)7-8-6-10-3-4-11-8/h3-4,6H,2,5,7,9H2,1H3 |
| Standard InChI Key | RDBLRAIDKHOQKF-UHFFFAOYSA-N |
| SMILES | CN(CCN)CC1=NC=CN=C1 |
| Canonical SMILES | CN(CCN)CC1=NC=CN=C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazin-2-ylmethyl group attached to the N¹ position of a methyl-substituted ethylenediamine chain. Key structural details include:
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Molecular Formula: C₈H₁₄N₄
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Molecular Weight: 166.22 g/mol
The pyrazine ring contributes to its planar geometry, while the ethylenediamine moiety enables flexibility for metal coordination.
Physical Properties
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Solubility: Miscible in polar solvents (e.g., DMSO, ethanol) but poorly soluble in nonpolar media .
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Storage: Stable at -20°C under inert atmospheres; sensitive to light and moisture .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Peaks at δ 7.57 (s, H-C=N), 6.68–5.89 (m, pyrazine protons), and 2.45 (s, ethylene CH₂) confirm the structure .
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IR (KBr): Bands at 3157 cm⁻¹ (N-H stretch) and 1641 cm⁻¹ (C=N stretch) align with amine and imine functionalities .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via a two-step process:
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Condensation: Pyrazine-2-carbaldehyde reacts with N-methylethylenediamine in ethanol under reflux to form a Schiff base intermediate .
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Reduction: The intermediate is reduced using sodium borohydride (NaBH₄) to yield the final amine product .
Reaction Scheme:
Coordination Chemistry
The compound acts as a tetradentate ligand, binding metal ions through its two amine and two pyrazine nitrogen atoms. Studies on analogous ligands (e.g., pyridylmethyl derivatives) demonstrate preferential binding to transition metals like Cu(II) and Zn(II), forming octahedral or square-planar complexes .
Applications in Research
Biological Activity
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Antioxidant Properties: Similar ethylenediamine derivatives exhibit radical-scavenging activity, with IC₅₀ values comparable to ascorbic acid in DPPH assays .
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Antimicrobial Potential: Metal complexes of related ligands show moderate inhibition against E. coli and S. aureus (MIC: 32–64 µg/mL) .
Industrial and Catalytic Uses
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Catalysis: Pd(II) complexes of pyrazine-derived ligands catalyze Suzuki-Miyaura cross-coupling reactions with yields up to 92% .
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Material Science: Used in the synthesis of conductive polymers and metal-organic frameworks (MOFs) due to its chelating ability .
Comparative Analysis with Analogues
Future Directions
Further research should explore:
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Therapeutic Potential: Screening for anticancer and anti-inflammatory activity.
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Catalytic Efficiency: Optimization in asymmetric synthesis and green chemistry applications.
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Structural Modifications: Introducing electron-withdrawing groups to enhance metal-binding affinity.
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